Mthfd2-IN-5: An In-Depth Technical Guide to its Mechanism of Action in Cancer Cells
Mthfd2-IN-5: An In-Depth Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific inhibitor designated "Mthfd2-IN-5" is not extensively available in the public domain. This guide will therefore focus on the well-characterized MTHFD2 inhibitor, Mthfd2-IN-1 (also known as DS18561882) , as a representative molecule to detail the mechanism of action, experimental validation, and therapeutic rationale for targeting MTHFD2 in cancer. The principles and methodologies described are broadly applicable to novel selective inhibitors of MTHFD2.
Executive Summary
Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism. It is highly expressed in embryonic and numerous cancer tissues but is largely absent in healthy adult tissues, making it a compelling target for cancer therapy. Inhibition of MTHFD2 disrupts the synthesis of nucleotides, essential building blocks for DNA and RNA, thereby impeding the rapid proliferation of cancer cells. Mthfd2-IN-1 (DS18561882) is a potent and selective inhibitor of MTHFD2 that has demonstrated significant anti-tumor activity in preclinical models. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action
MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial folate cycle. This process is a primary source of one-carbon units, in the form of formate, which are exported to the cytoplasm. These one-carbon units are indispensable for de novo purine (B94841) synthesis and, to a lesser extent, thymidylate synthesis.[1]
Mthfd2-IN-1 acts as a competitive inhibitor of MTHFD2, leading to a cascade of downstream effects in cancer cells:[1]
-
Inhibition of De Novo Purine Synthesis: The primary consequence of MTHFD2 inhibition is the depletion of 10-formyltetrahydrofolate, which directly curtails the production of purines. This starves cancer cells of the necessary precursors for DNA and RNA synthesis, leading to an S-phase cell cycle arrest and subsequent apoptosis.[1]
-
Induction of Metabolic Stress: By blocking a key step in the mitochondrial folate cycle, MTHFD2 inhibition can disrupt the cellular redox state, including the NAD+/NADH ratio.[1]
-
Replication Stress and DNA Damage: The lack of sufficient nucleotides for DNA replication leads to replication stress, which can trigger DNA damage responses and contribute to cell death.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of representative MTHFD2 inhibitors.
Table 1: In Vitro Enzymatic and Cellular Activity
| Compound | Target | Assay Type | IC50 / GI50 (µM) | Selectivity (MTHFD1/MTHFD2) | Reference(s) |
| Mthfd2-IN-1 (DS18561882) | MTHFD2 | Enzymatic Inhibition | 0.0063 | ~90-fold | [1] |
| MTHFD1 | Enzymatic Inhibition | 0.57 | [1] | ||
| MDA-MB-231 | Cell Proliferation | 0.140 | [1] | ||
| LY345899 | MTHFD2 | Enzymatic Inhibition | 0.663 | 0.14-fold | [2] |
| MTHFD1 | Enzymatic Inhibition | 0.096 | [2] | ||
| DS44960156 | MTHFD2 | Enzymatic Inhibition | 0.45 | >18-fold | [1] |
| MTHFD1 | Enzymatic Inhibition | >100 | [1] |
Table 2: In Vivo Efficacy of MTHFD2 Inhibitors
| Compound | Animal Model | Cell Line | Dose | Effect | Reference(s) |
| DS18561882 | Mouse Xenograft | MDA-MB-231 (Breast Cancer) | 300 mg/kg (oral) | Decreased tumor burden with no change in mouse weight. | [3][4] |
| LY345899 | Mouse Xenograft | SW620, LoVo (Colorectal Cancer) | Not specified | Decreased tumor volume and metastasis. | [2] |
Signaling Pathways and Molecular Interactions
The activity and expression of MTHFD2 are intertwined with key oncogenic signaling pathways.
MTHFD2 Regulation and Downstream Effects
MTHFD2 expression is known to be upregulated by the mTORC1/ATF4 signaling axis in response to growth signals.[5] Its inhibition, in turn, affects critical pathways for cell survival and proliferation, such as the AKT pathway.[6]
Caption: Regulatory and functional signaling network of MTHFD2 in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of MTHFD2 inhibitors.
MTHFD2 Enzymatic Assay
This assay directly measures the inhibitory activity of a compound on recombinant MTHFD2 enzyme.
Materials:
-
Recombinant human MTHFD2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT[1]
-
Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)
-
Cofactor: NAD+
-
Test compound (e.g., Mthfd2-IN-1) dissolved in DMSO
-
384-well assay plates
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Prepare a reaction mixture containing assay buffer, MTHFD2 enzyme, and NAD+.
-
Add the reaction mixture to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature.[7]
-
Initiate the enzymatic reaction by adding the substrate, CH2-THF.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH, over time.[1]
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve using non-linear regression.
Caption: Workflow for the MTHFD2 enzymatic inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of an MTHFD2 inhibitor on cancer cell proliferation and viability.
Materials:
-
Human cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Mthfd2-IN-1 dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that avoids confluency by the end of the experiment (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]
-
Treat the cells with serial dilutions of Mthfd2-IN-1 or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[1]
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the GI50 (half-maximal growth inhibition) value.
Western Blot Analysis
This technique is used to assess the levels of specific proteins to confirm the mechanism of action, such as the induction of DNA damage or apoptosis markers.
Materials:
-
Cancer cells treated with Mthfd2-IN-1
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[10]
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)[10]
-
Primary antibodies (e.g., anti-MTHFD2, anti-PARP, anti-phospho-H2AX)[10]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and treat with Mthfd2-IN-1 at desired concentrations and duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.[8]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy and tolerability of an MTHFD2 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Human cancer cells (e.g., MDA-MB-231)
-
Mthfd2-IN-1
-
Vehicle for administration (e.g., 0.5% methyl cellulose, 10% DMSO/40% PEG300/5% Tween-80/45% Saline)[11]
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[3]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the MTHFD2 inhibitor (e.g., by oral gavage or subcutaneous injection) or vehicle according to the predetermined dosing schedule.[3][11]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week) throughout the study.[3]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise and weigh the tumors.[3]
Caption: Experimental workflow for an in vivo mouse xenograft study.
Conclusion
Targeting MTHFD2 with selective inhibitors like Mthfd2-IN-1 (DS18561882) represents a promising therapeutic strategy for a variety of cancers. The mechanism of action, centered on the disruption of one-carbon metabolism and subsequent inhibition of nucleotide synthesis, is well-supported by preclinical data. The detailed protocols and pathway visualizations provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and advance MTHFD2 inhibitors towards clinical application.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
